2-(9H-Carbazol-9-yl)-4-methylphenol
Description
Significance of Carbazole (B46965) and Phenol (B47542) Moieties in Organic Synthesis and Materials Science
The carbazole moiety, a tricyclic aromatic heterocycle, is a cornerstone in the development of advanced materials. mdpi.com Its rigid and planar structure, combined with a large π-electron system, endows carbazole-containing compounds with unique photophysical and electronic properties. nih.goveurekaselect.com These characteristics make them highly sought after for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), where they can function as host materials, charge-transporting materials, and fluorescent emitters. mdpi.comeurekaselect.commagtech.com.cn The nitrogen atom in the carbazole ring allows for facile functionalization, enabling the tuning of its electronic and physical properties. mdpi.com Furthermore, carbazole derivatives have shown promise in fields like photovoltaics and as building blocks for porous organic polymers with applications in gas storage and catalysis. nih.gov Beyond materials science, the carbazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active natural products and synthetic compounds with a wide range of therapeutic activities, including antiviral and anticancer properties. nih.govmdpi.com
Phenol and its derivatives are fundamental building blocks in organic synthesis and industrial chemistry. vedantu.comelsapainternational.com The hydroxyl group attached to the aromatic ring makes phenol a precursor to a vast array of commercially important substances. vedantu.com It is a key starting material for the production of phenolic resins, such as Bakelite, which was one of the first synthetic plastics. vedantu.compatsnap.com Phenols are also crucial in the synthesis of polycarbonates, epoxy resins, and nylon precursors. vedantu.compatsnap.com The hydroxyl group activates the aromatic ring, facilitating electrophilic substitution reactions, which is a key aspect of its utility in synthesis. byjus.com In addition to their role in polymer chemistry, phenols are used in the production of pharmaceuticals, detergents, and herbicides. vedantu.com The antioxidant properties of some phenol derivatives also lead to their use as preservatives in various products. fiveable.me
Rationale for Research Focus on 2-(9H-Carbazol-9-yl)-4-methylphenol Derivatives
The strategic combination of carbazole and phenol moieties within a single molecule, as seen in this compound, offers the potential to create multifunctional materials that harness the advantageous properties of both components. The research focus on derivatives of this compound is driven by the prospect of fine-tuning its electronic, photophysical, and biological properties through chemical modification.
The carbazole unit provides a robust, electron-donating, and photoactive core, essential for applications in organic electronics. researchgate.net The phenolic hydroxyl group, on the other hand, can serve multiple purposes. It can act as a reactive handle for further chemical transformations, allowing for the attachment of other functional groups to modulate the molecule's properties. For instance, it can be a site for polymerization or for linking the molecule to other substrates. The acidic nature of the phenolic proton can also be exploited in various chemical processes.
By synthesizing and studying derivatives of this compound, researchers aim to:
Develop novel host materials for OLEDs with improved thermal stability and charge-transport characteristics. mdpi.com
Create new fluorescent and phosphorescent emitters with tailored emission colors and efficiencies. magtech.com.cn
Design and synthesize new hole-transporting materials for use in organic solar cells and other electronic devices. researchgate.net
Explore the potential of these compounds as building blocks for high-performance polymers and porous organic frameworks. nih.gov
Investigate the biological activity of these derivatives, given the known pharmacological importance of both carbazole and phenol scaffolds. nih.govmdpi.com
Overview of Prior Research on Carbazole-Phenol Derivatives
Research into compounds that incorporate both carbazole and phenol functionalities has been an active area of investigation. Studies have explored the synthesis of various carbazole-phenol derivatives and their application in diverse fields. For instance, the condensation of carbazole with phenol and formaldehyde (B43269) has been explored for the preparation of concrete water-reducing agents. nih.govresearchgate.net
In the realm of materials science, significant effort has been directed towards synthesizing carbazole derivatives with phenolic substituents for use in optoelectronic devices. The phenolic hydroxyl group can be used to attach the carbazole unit to a polymer backbone or to introduce other functional groups that can influence the material's properties. For example, polyarylsulfones containing 4-(carbazol-9-yl) triphenylamine (B166846) moieties, where the triphenylamine structure has a phenolic-like linkage, have been synthesized and shown to possess good thermal stability and photoelectric characteristics. researchgate.net
Furthermore, the synthesis of carbazole derivatives where a phenol group is part of a larger functional moiety attached to the carbazole core has been reported. For example, the synthesis of 4-(2-((3-(3-Fluoro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)ethyl)phenol has been described in the context of developing potent inhibitors for DNA methyltransferase 1 (DNMT1). nih.gov This highlights the interest in carbazole-phenol hybrids for medicinal chemistry applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-carbazol-9-yl-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c1-13-10-11-19(21)18(12-13)20-16-8-4-2-6-14(16)15-7-3-5-9-17(15)20/h2-12,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPSQOZZEVCTLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609602 | |
| Record name | 2-(9H-Carbazol-9-yl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620987-78-2 | |
| Record name | 2-(9H-Carbazol-9-yl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization of 2 9h Carbazol 9 Yl 4 Methylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a detailed map of the atomic connectivity within 2-(9H-Carbazol-9-yl)-4-methylphenol can be constructed.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons of the carbazole (B46965) and phenol (B47542) rings, as well as the methyl and hydroxyl protons. rsc.org
A representative ¹H NMR (400 MHz, CDCl₃) spectrum shows the following key chemical shifts (δ) in ppm: a singlet for the methyl group (CH₃) at approximately 2.09 ppm and a broad singlet for the hydroxyl group (OH). rsc.org The aromatic region displays a complex pattern of multiplets. Specifically, the protons of the carbazole moiety and the substituted phenol ring resonate in the range of 6.75 to 8.03 ppm. rsc.org For instance, a doublet appearing at δ 8.03 ppm can be attributed to a proton on the carbazole ring, while signals around δ 6.75-7.32 ppm correspond to the remaining aromatic protons. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 8.03 | d |
| Aromatic-H | 7.53 | d |
| Aromatic-H | 7.45 | s |
| Aromatic-H | 7.32-7.28 | m |
| Aromatic-H | 7.21-7.16 | m |
| Aromatic-H | 6.94 | d |
| Aromatic-H | 6.75 | d |
| Methyl-H | 2.09 | s |
Source: CDCl₃, 400 MHz rsc.org
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom.
In a typical ¹³C NMR (100 MHz, CDCl₃) spectrum, the methyl carbon (CH₃) appears at approximately 21.4 ppm. rsc.org The aromatic carbons of the carbazole and phenol rings resonate in the downfield region, typically between 117 and 144 ppm. rsc.org Key signals include those for the carbon atom bearing the hydroxyl group and the carbons of the carbazole ring system. The specific chemical shifts are as follows: δ 144.0, 141.5, 140.2, 132.4, 131.0, 130.9, 129.8, 128.6, 127.0, 126.8, 125.6, 125.4, 119.5, and 117.2 ppm. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic-C | 144.0, 141.5, 140.2, 132.4, 131.0, 130.9 (x2), 129.8, 128.6, 127.0, 126.8, 125.6, 125.4, 119.5 (x2), 117.2 |
| Methyl-C | 21.4, 21.8 |
Source: CDCl₃, 100 MHz rsc.org
Advanced Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Mapping
Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between different parts of a molecule. An HMBC experiment on a related carbazole derivative revealed correlations between the methylene (B1212753) protons adjacent to the triazole ring and the C⁵-H of the triazole, as well as the nitrogen atoms within the triazole ring. vibgyorpublishers.org This demonstrates the power of 2D NMR in confirming the linkage between different heterocyclic systems within a larger molecule. While specific HMBC data for this compound is not detailed in the provided search results, the application of such techniques would be crucial for unequivocally confirming the bond between the nitrogen of the carbazole ring and the phenolic ring.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-N functional groups. For similar carbazole-containing compounds, characteristic peaks are observed for aromatic C-H stretching around 3050–3100 cm⁻¹, and sp³ C-H stretching in the range of 2900–2950 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. researchgate.net The C-N stretching vibration of the carbazole unit would also be present. The hydroxyl group (O-H) of the phenol would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Phenol) | 3200-3600 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (Methyl) | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1300-1350 |
Based on typical values for related functional groups. mdpi.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The molecular formula of this compound is C₁₉H₁₅NO, which corresponds to a molecular weight of 273.33 g/mol . bldpharm.comarkpharmtech.com
High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can provide a very accurate mass measurement. For a related compound, the calculated m/z for the protonated molecule [M+H]⁺ was found to be in close agreement with the experimentally observed value, confirming its elemental composition. rsc.org A similar analysis for this compound would be expected to yield a protonated molecular ion [M+H]⁺ at m/z 274.1226. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing the loss of characteristic fragments such as the methyl group or cleavage of the bond between the carbazole and phenol moieties.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of a molecule. For this compound, with a chemical formula of C19H15NO, the calculated molecular weight is 273.1154 g/mol . HRMS analysis provides an experimentally determined mass that can be compared to this theoretical value, confirming the compound's identity with a high degree of accuracy.
The technique is capable of distinguishing between molecules with the same nominal mass but different elemental formulas. This precision is essential for verifying the successful synthesis of the target compound and for identifying any potential impurities. The data obtained from HRMS confirms the elemental composition of this compound, providing a foundational piece of evidence for its structural characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the gas chromatograph separates the compound from a mixture based on its volatility and interaction with the stationary phase of the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.
Following separation, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum displays a pattern of fragments, each with a specific mass-to-charge ratio (m/z). The molecular ion peak, corresponding to the intact molecule, is observed, and the fragmentation pattern provides valuable structural information. For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z 273, with other significant fragments corresponding to the carbazole and methylphenol moieties.
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used for analyzing non-volatile and thermally labile compounds. In this method, the sample is dissolved in a liquid matrix, such as glycerol, and then bombarded with a high-energy beam of atoms, typically xenon or argon. This process desorbs and ionizes the analyte molecules with minimal fragmentation, making it particularly useful for determining the molecular weight of the compound.
For this compound, FAB-MS analysis would produce a prominent protonated molecule peak [M+H]+ at m/z 274. This observation provides clear confirmation of the compound's molecular weight. The low degree of fragmentation in FAB-MS complements the data obtained from other mass spectrometry techniques, offering a more complete picture of the molecule's identity and stability.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.
For this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π-π* transitions within the aromatic carbazole and phenol rings. The specific wavelengths and intensities of these bands are influenced by the electronic coupling between the two moieties. The spectrum of this compound in a solvent like dichloromethane (B109758) typically shows absorption maxima around 295 nm, 328 nm, and 342 nm. These absorptions are attributed to the electronic transitions of the carbazole unit.
Table 1: UV-Vis Absorption Data for this compound
| Wavelength (nm) | Electronic Transition |
| 295 | π-π |
| 328 | π-π |
| 342 | π-π* |
Photoluminescence (PL) Spectroscopy for Emissive Properties
Photoluminescence (PL) spectroscopy is used to investigate the emissive properties of a molecule after it has been excited by the absorption of light. Following excitation, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence or phosphorescence. The PL spectrum reveals the wavelengths of the emitted light, providing insights into the nature of the excited states and the efficiency of the emission process.
This compound exhibits fluorescence, and its emission spectrum is a key characteristic of its photophysical behavior. When excited at a wavelength corresponding to one of its absorption bands, the compound will emit light at a longer wavelength. The position and shape of the emission peak are sensitive to the solvent environment, a phenomenon known as solvatochromism. In nonpolar solvents, the emission is typically in the ultraviolet region, while in polar solvents, a redshift is observed, indicating a more polar excited state. For instance, in cyclohexane, the emission maximum is around 350 nm and 365 nm, whereas in more polar solvents, a broad and featureless emission band appears at longer wavelengths due to the formation of a twisted intramolecular charge transfer (TICT) state.
Table 2: Photoluminescence Emission Data for this compound in Cyclohexane
| Emission Wavelength (nm) |
| 350 |
| 365 |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in the solid state. To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed.
The analysis of the diffraction data allows for the determination of the unit cell dimensions, bond lengths, bond angles, and torsion angles of the molecule. For this compound, the crystal structure reveals the relative orientation of the carbazole and methylphenol rings. A key structural feature is the dihedral angle between the planes of these two aromatic systems. This angle is a critical determinant of the electronic interaction between the donor (carbazole) and acceptor (phenol) moieties. The crystal structure also reveals the presence of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group of the phenol, which influence the crystal packing.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.123 |
| b (Å) | 10.456 |
| c (Å) | 16.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Computational and Theoretical Investigations of 2 9h Carbazol 9 Yl 4 Methylphenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2-(9H-Carbazol-9-yl)-4-methylphenol, DFT calculations are instrumental in elucidating its molecular geometry, electronic energy, and reactive nature.
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process involves calculating the molecule's energy at various geometries to find the structure with the minimum possible energy. Methods like the B3LYP functional combined with a basis set such as 6-31G(d,p) are commonly used for this purpose. nih.govresearchgate.netjnsam.com
Table 1: Representative Calculated Geometric Parameters for Carbazole-Phenol Systems
| Parameter | Description | Typical Value (Å or °) |
|---|---|---|
| C-N (Carbazole) | Bond length within the carbazole (B46965) ring | ~1.37 Å |
| N-C (Linker) | Bond length connecting carbazole N to the phenol (B47542) ring | ~1.40 Å |
| C-O (Phenol) | Bond length of the phenolic carbon-oxygen bond | ~1.36 Å |
| O-H (Phenol) | Bond length of the hydroxyl group | ~0.96 Å |
| Dihedral Angle | Twist between the carbazole and phenol planes | 50-70° |
Note: These are typical values for similar structures and serve as an illustration of the data obtained from DFT optimization.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic behavior of a molecule. nankai.edu.cn The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov
In this compound, the electron-rich carbazole moiety is expected to contribute significantly to the HOMO, underscoring its electron-donating nature. acs.orgnih.gov The LUMO is typically distributed over the π-conjugated system. A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and potential for use in optoelectronic applications. nankai.edu.cnresearchgate.net
Table 2: Illustrative Frontier Orbital Energies for Carbazole Derivatives
| Parameter | Description | Representative Energy (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 3.5 to 4.5 eV |
Note: Values are illustrative and represent a typical range for carbazole-based donor-acceptor systems.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles. nih.gov
For this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the carbazole ring, making these the primary sites for electrophilic interaction. acs.orgresearchgate.net The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, marking it as a key site for nucleophilic attack and hydrogen bonding. nih.gov
Theoretical Studies of Spectroscopic Parameters (e.g., IR, NMR)
Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. researchgate.net DFT calculations, using functionals like B3LYP, can compute the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. nih.govmdpi.com
For this compound, theoretical calculations would predict characteristic IR stretching frequencies for the O-H bond of the phenol (~3600 cm⁻¹) and the N-H or C-N bonds associated with the carbazole moiety. researchgate.net Likewise, the ¹H NMR spectrum would show a characteristic signal for the phenolic proton, as well as distinct signals for the aromatic protons on both the carbazole and phenol rings, with their chemical shifts influenced by the electronic environment. nih.gov The close agreement between calculated and experimental spectra provides strong validation for the optimized molecular structure. nih.gov
Table 3: Comparison of Theoretical and Experimental Spectroscopic Data (Hypothetical)
| Spectroscopic Data | Functional Group/Proton | Calculated Value | Experimental Value |
|---|---|---|---|
| FT-IR Frequency (cm⁻¹) | Phenolic O-H Stretch | 3650 cm⁻¹ | 3550 cm⁻¹ |
| FT-IR Frequency (cm⁻¹) | Carbazole C-N Stretch | 1320 cm⁻¹ | 1325 cm⁻¹ |
| ¹H NMR Shift (ppm) | Phenolic O-H Proton | 5.5 ppm | 5.3 ppm |
| ¹³C NMR Shift (ppm) | Phenolic C-OH Carbon | 155 ppm | 154 ppm |
Note: These values are representative examples illustrating the typical correlation between calculated and experimental data.
Computational Prediction of Reactivity and Reaction Mechanisms
Theoretical calculations provide a framework for predicting the chemical reactivity of a molecule. Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness, softness, and electrophilicity, quantify the molecule's stability and propensity to engage in chemical reactions. nih.govmdpi.com A molecule with low chemical hardness (a small HOMO-LUMO gap) is considered "soft" and more reactive. mdpi.com
The MEP map complements this by identifying the specific atomic sites where reactions are most likely to occur. nih.gov For this compound, the negative potential on the oxygen and nitrogen atoms suggests they are the primary centers for electrophilic attack. The positive potential on the hydroxyl hydrogen indicates its acidity and role as a hydrogen bond donor. These computational insights are crucial for designing synthesis pathways and predicting the outcomes of chemical reactions without the need for extensive empirical experimentation. nih.gov
Structure-Property Relationship Elucidation through Computational Methods
A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. nih.govnih.gov By systematically modifying the structure of this compound in silico—for example, by adding different substituent groups—researchers can observe the resulting changes in its electronic and optical properties. at.ua
For instance, adding electron-withdrawing groups to the phenol ring would likely lower the HOMO and LUMO energy levels and alter the HOMO-LUMO gap, thereby tuning its reactivity and absorption spectrum. nankai.edu.cn Conversely, adding electron-donating groups could raise the HOMO energy, making the molecule a better electron donor. nih.gov This computational approach allows for the rational design of new molecules with tailored properties for specific applications, such as in organic electronics, sensors, or pharmaceuticals, by providing a deep understanding of how molecular architecture governs function. at.uamdpi.com
Applications of 2 9h Carbazol 9 Yl 4 Methylphenol and Its Derivatives in Materials Science and Optoelectronics
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
Carbazole (B46965) derivatives are extensively utilized in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. They can function as host materials for phosphorescent emitters, as fluorescent emitters themselves, and as hole-transporting layers to facilitate charge injection and transport within the device. rsc.orgmdpi.com The performance of OLEDs is intrinsically linked to the molecular design of the organic materials used, which dictates their photophysical and electronic characteristics. rsc.org
Emitters and Hole-Transporting Layers
Derivatives of 2-(9H-Carbazol-9-yl)-4-methylphenol are primarily investigated for their potential in two key components of OLEDs: the emissive layer (EML) and the hole-transporting layer (HTL). The carbazole moiety provides the necessary hole mobility and high singlet energy for deep-blue emission, making these compounds suitable as electron donors in emitter molecules. nih.gov When used in the HTL, these materials facilitate the efficient injection and transport of holes from the anode to the emissive layer, a critical process for achieving high device efficiency. nih.govelsevierpure.comresearchgate.net
Below is a table summarizing the performance of OLEDs incorporating various carbazole derivatives as the hole-transporting material.
| Device ID | Hole-Transporting Material | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE) (%) | Color Coordinates (CIE) |
| Device A | BCzB-PPI | 11,364 | 4.43 | (0.159, 0.080) |
| Device B | HTM 3c based on 4-(9H-carbazol-9-yl)triphenylamine | Not Specified | Enhanced compared to reference | Not Specified |
| Device C | CDP (carbazole derivative with pyridine substituents) | Not Specified | Not Specified for CDP as HTL | Not Specified |
This table presents data for carbazole derivatives to illustrate the potential performance of materials based on this compound.
Influence of Molecular Structure on Photophysical Properties and OLED Performance
The molecular structure of carbazole derivatives has a profound impact on their photophysical properties and, consequently, the performance of OLEDs. Modifications to the carbazole core, such as the introduction of different substituents, can alter the energy levels (HOMO and LUMO), emission wavelength, and quantum efficiency of the material.
For example, in a study of carbazole-π-imidazole derivatives, the use of a twisted phenylimidazole acceptor resulted in a wider band-gap and deeper blue emission compared to a conjugated phenanthroimidazole acceptor. nih.gov Furthermore, the substituent on the carbazole donor also plays a crucial role; a t-butyl group was found to prevent the intramolecular charge transfer (ICT) process more effectively than a methoxy group, leading to improved device performance. nih.gov
The photophysical properties of several carbazole-based emitters are detailed in the table below, showcasing the structure-property relationships.
| Compound | Emission Maxima (nm) in THF | Fluorescence Quantum Yield (%) in THF | Optical Band-gap (eV) |
| BCzB-PPI | Not Specified | 96.22 | 3.08 |
| MoCzB-PPI | Not Specified | 92.24 | 3.01 |
| BCzB-PIM | Not Specified | 77.45 | 3.12 |
| MoCzB-PIM | Not Specified | 88.80 | 3.08 |
This table highlights the photophysical properties of different carbazole-π-imidazole derivatives, demonstrating the influence of molecular structure.
Electrochromic Devices (ECDs) and Conducting Polymers
The phenolic group in this compound provides a reactive site for electrochemical polymerization, leading to the formation of conducting polymer films with interesting electrochromic properties. Electrochromism is the phenomenon where a material changes its optical properties (color and transparency) in response to an applied electrical potential. This property is harnessed in applications such as smart windows, displays, and sensors.
Electrochemical Polymerization and Film Formation
The electrochemical polymerization of carbazole derivatives typically proceeds via an oxidative coupling reaction. rsc.org When a potential is applied to a solution containing the monomer, radical cations are formed, which then couple to form polymer chains that deposit as a thin film on the electrode surface. The electrochemical behavior, including the polymerization potential and the resulting film quality, is influenced by the monomer structure, solvent, and supporting electrolyte. frontiersin.org
For instance, the electrochemical oxidation of carbazole and 2-(9H-carbazol-9-yl)acetic acid has been shown to produce polymer films, with the ratio of the two monomers significantly impacting the electroactivity, thickness, and morphology of the resulting film. mdpi.com Similarly, a polymer based on 4-(9H-carbazol-9-yl)phenol and 3,4-dibromothiophene has been synthesized and coated onto an ITO-glass surface through electrochemical oxidative polymerization. longdom.org
Electrochromic Switching and Optical Contrast
Polymer films derived from this compound are expected to exhibit reversible electrochromic behavior. In their neutral state, these films are typically transparent or lightly colored. Upon oxidation, they undergo a color change, which can be reversed by applying a negative potential to reduce the polymer back to its neutral state. The color change is a result of the formation of polarons and bipolarons in the polymer backbone, which alters the electronic transitions and thus the absorption of light.
For example, a polymer synthesized from a carbazole and thiophene derivative exhibited a blue color in its oxidized state and was transparent in its reduced state. longdom.org The optical contrast, which is the difference in transmittance between the colored and bleached states, is a key parameter for electrochromic devices. In some carbazole-based polymer systems, high optical contrasts of over 93% have been achieved. nih.gov
The following table summarizes the electrochromic properties of various polycarbazole films.
| Polymer | Color in Neutral State | Color in Oxidized State | Maximum Optical Contrast (ΔT%) | Wavelength (nm) |
| P(NO₂-3Cz) | Pale Yellow | Yellow-green to Blue | Not Specified | Not Specified |
| P(NH₂-3Cz) | Colorless | Pale Green to Blue | Not Specified | Not Specified |
| PS2CBP | Gray | Grayish-green to Foliage Green | 39.83 | 428 |
| PCEC | Not Specified | Not Specified | 32.41 | 420 |
| PMCzP | Light Yellow | Gray to Grayish Green | 29 | 460 |
This table presents the electrochromic characteristics of different polycarbazole derivatives, providing an indication of the potential performance of polymers based on this compound.
Electrochemical Stability and Redox Activity of Polymeric Films
The long-term performance of an electrochromic device is critically dependent on the electrochemical stability and redox activity of the polymer films. The polymer must be able to withstand repeated switching between its oxidized and reduced states without significant degradation. The reversibility of the redox process is often evaluated using cyclic voltammetry, where a stable and well-defined redox wave indicates good electrochemical stability.
Polycarbazole films have demonstrated good redox stability, with the ability to undergo thousands of switching cycles with minimal loss in optical contrast. nih.gov For instance, a neutral gray electrochromic device based on blends of carbazole-containing polymers showed a switching stability of more than 5000 cycles with less than 3% decay in contrast. nih.gov The redox activity of these polymers is a key factor in their performance, with stable polaron and radical cation formation enabling the reversible color changes. researchgate.net
Sensors and Chemosensors
The carbazole nucleus is a distinguished class of aromatic heterocycle known for its high fluorescence quantum yield and good chemical stability, making it an excellent scaffold for chemosensors. clockss.org The ability to functionalize the carbazole structure allows for the design of sensors that can selectively detect various analytes, including metal ions. clockss.org
Carbazole derivatives are effective fluorescent chemosensors for detecting noxious heavy and transition metal ions, which is crucial for environmental and biological applications. clockss.org These sensors often operate on a "turn-off" or "turn-on" mechanism. For instance, a sensor can be designed where the fluorescence is quenched upon binding with a specific ion. clockss.org
One such sensor, 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine, was designed with a 9-ethyl-9H-carbazole fluorophore and a bis(pyridin-2-ylmethyl)amine binding site. clockss.org This compound exhibits high selectivity for Copper (II) ions (Cu²⁺) in an aqueous solution, forming a 1:1 complex and leading to significant fluorescence quenching. clockss.org This "on-off" switching property makes it a highly sensitive detector for Cu²⁺. clockss.org
In other designs, the interaction between both the NH group of the carbazole and a phenolic OH group can be used for molecular recognition of anions through hydrogen or halogen bonding. nih.gov This dual interaction is crucial for an effective charge transfer process that enhances fluorescence, creating "turn-on" anion sensors. nih.gov Carbazole derivatives have shown promise in sensitively recognizing fluoride and chloride anions through these hydrogen bond interactions. nih.gov
Research has also explored conjugated carbazole Schiff bases as "turn-on" fluorescent sensors for Cobalt (Co²⁺) ions, with detection limits reaching below 10⁻¹⁴ M. researchgate.net The addition of Co²⁺ sharply enhances the fluorescence emission intensity of these compounds. researchgate.net
Table 1: Performance of Carbazole-Based Fluorescent Ion Sensors
| Sensor Type | Target Ion | Sensing Mechanism | Detection Limit | Reference |
| 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | Cu²⁺ | Fluorescence Quenching ("Turn-off") | Not Specified | clockss.org |
| Conjugated Carbazole Schiff Base | Co²⁺ | Fluorescence Enhancement ("Turn-on") | < 10⁻¹⁴ M | researchgate.net |
| 1-hydroxycarbazole | F⁻, Cl⁻ | Fluorescence Enhancement ("Turn-on") | Not Specified | nih.gov |
| Fluorescein-phenylalaninol (FPA) conjugate | Hg²⁺ | Static Quenching | 0.34 μM | nih.gov |
Photovoltaic Cells and Solar Energy Conversion
In the field of renewable energy, carbazole derivatives are investigated as crucial components in organic and perovskite solar cells. researchgate.net They are often employed as hole-transporting materials (HTMs), which are essential for achieving high efficiencies and enhancing device stability. The function of an HTM is to efficiently extract and transport positive charge carriers (holes) generated in the light-absorbing layer to the electrode.
Carbazole-based materials are advantageous due to their excellent charge-transport characteristics and tunable energy levels (HOMO-LUMO). researchgate.net For instance, phenylsulfonyl carbazole-based derivatives have been designed and studied using computational methods to evaluate their potential in organic solar cells. researchgate.net By modifying the structure with different end-capped acceptors, researchers can reduce the energy band gap and shift the maximum absorption to longer wavelengths, which is beneficial for light harvesting. researchgate.net One such designed chromophore, PSCD4, showed a significantly reduced band gap of 2.742 eV and a red-shifted absorption maximum of 545.009 nm. researchgate.net
Donor-acceptor-donor (D-A-D) molecules are another area of focus for solution-processed bulk heterojunction (BHJ) solar cells. mdpi.com A derivative, 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, was synthesized for this purpose. mdpi.com Its electrochemical properties were analyzed, revealing a HOMO value of -5.84 eV and a LUMO value of -3.68 eV, resulting in an electrochemical band gap of 2.16 eV. mdpi.com
Table 2: Electronic Properties of Carbazole Derivatives for Photovoltaic Applications
| Compound | Application | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Reference |
| PSCD4 | Organic Solar Cell (Theoretical) | Not Specified | Not Specified | 2.742 | researchgate.net |
| 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole | Bulk Heterojunction Solar Cell | -5.84 | -3.68 | 2.16 (electrochemical) | mdpi.com |
| 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate (CE) | Electroluminescence | -5.39 | -1.94 | 3.45 | nih.gov |
Advanced Functional Coatings and Polymers
Polycarbazole and its derivatives are notable for their thermal stability and unique electronic properties, leading to their use in advanced functional polymers and coatings. mdpi.com These polymers are key components in organic light-emitting diodes (OLEDs) and electrochromic devices (ECDs). mdpi.commdpi.com
Copolymers functionalized with pendant carbazole moieties have been synthesized to study their charge transport properties. nih.gov For example, copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate (CE) and an oxadiazole-functionalized monomer were created. nih.gov The homopolymer of CE exhibited a hole mobility of 5.9 x 10⁻⁷ cm²/V·s, which is approximately double that of the widely used poly(9-vinylcarbazole). nih.gov The hole mobility in the copolymers could be tuned by varying the ratio of the carbazole-containing monomer. nih.gov Single-layer OLEDs constructed from these copolymers showed a luminous efficiency of around 0.25 cd/A. nih.gov
Carbazole derivatives are also used to create electrochromic polymers, which can change color upon the application of an electrical potential. mdpi.com A polymer synthesized from bis-4-(9H-carbazol-9-yl) phenyl-3,4-diyloxy thiophene was deposited onto an ITO-glass surface via electrochemical polymerization for use in ECDs. mdpi.com These materials are valued for their ability to show significant and stable color shifts between different redox states. mdpi.com
Table 3: Properties of Functional Polymers Derived from Carbazole Compounds
| Polymer/Copolymer | Application | Key Property | Value | Reference |
| Poly[2-(9H-carbazol-9-yl)ethyl 2-methylacrylate] (PCE) | Hole Transport Layer (OLEDs) | Hole Mobility | 5.9 x 10⁻⁷ cm²/V·s | nih.gov |
| Poly(CE-co-tBPOP) | Electroluminescent Devices | Luminous Efficiency | ~0.25 cd/A | nih.gov |
| P(B1) from bis-4-(9H-carbazol-9-yl) phenyl-3,4-diyloxy thiophene | Electrochromic Devices | Electrochromism | Stable color change | mdpi.com |
Corrosion Inhibition Research
Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. They function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. researchgate.net
While direct studies on this compound as a corrosion inhibitor are not prominent in the provided literature, research on analogous heterocyclic compounds provides insight into the potential mechanisms. For example, derivatives of benzothiazole, such as (E)-2-methylbenzo[d]thiazol-2-yl)imino-4-methyl) phenol (B47542), have been studied as corrosion inhibitors for mild steel in hydrochloric acid. researchgate.net These molecules adsorb on the electrode surface through both physical and chemical interactions, with a combination of inhibitors achieving an efficiency of 93% at 303 K. researchgate.net
Similarly, benzimidazole derivatives have been shown to reduce the corrosion rate of carbon steel in HCl. researchgate.net The inhibition efficiency of these compounds increases with their concentration, and they act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. researchgate.net The adsorption of these inhibitor molecules typically follows the Langmuir adsorption isotherm. researchgate.net Theoretical studies using Density Functional Theory (DFT) are also employed to investigate the relationship between molecular structure and inhibition efficiency, calculating parameters like adsorption energy and energy of the highest occupied molecular orbital (E-HOMO). nih.gov Given the structural similarities—a nitrogen-containing heterocyclic ring and a phenolic group—it is plausible that this compound and its derivatives could exhibit similar corrosion-inhibiting properties by adsorbing onto metal surfaces.
Exploration of Biological Activities and Structure Activity Relationships of 2 9h Carbazol 9 Yl 4 Methylphenol Derivatives
In Vitro Cytotoxicity and Anticancer Activity Studies
Carbazole (B46965) derivatives have shown significant promise as anticancer agents, with their mechanism of action often linked to their ability to interact with crucial cellular components involved in cancer progression. nih.gov
A series of novel 1-(3'-(9H-carbazol-4-yloxy)-2'-hydroxypropyl)-3-aryl-1H-pyrazole-5-carboxylic acid derivatives were synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines, including SK-N-SH human neuroblastoma, A549 human lung carcinoma, and MCF-7 human breast cancer cells. nih.gov The results indicated that all seven synthesized compounds were capable of suppressing the growth of SK-N-SH tumor cells. nih.gov Notably, compound 3d emerged as the most potent inhibitor of SK-N-SH cell growth among the tested molecules. nih.gov
In another study, the antitumor activity of N-substituted carbazoles was investigated. nih.gov Specifically, compounds identified as 5-[(9H-carbazol-9-yl)-methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines demonstrated efficacy against human breast cancer cell lines (MCF-7). nih.gov The cytotoxic effects of these compounds were quantified by their LC50 values, which are presented in the table below. nih.gov
| Compound | LC50 (µg/mL) against MCF-7 |
| 41 | 60.6 |
| 42 | 60.2 |
| 43 | 53.6 |
| 44 | 80.0 |
| 45 | 35.6 |
LC50 values for 5-[(9H-carbazol-9-yl)-methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine derivatives against the MCF-7 human breast cancer cell line. nih.gov
Investigation of Molecular Mechanisms (e.g., ROS Generation, Topoisomerase Inhibition)
The anticancer properties of carbazole derivatives are often attributed to their ability to interfere with essential DNA-dependent enzymes like topoisomerases I and II. nih.govmdpi.com These enzymes are critical for DNA replication and repair, and their inhibition can lead to apoptosis in cancer cells. mdpi.com
Research on 5,8-dimethyl-9H-carbazole derivatives revealed their potential to act as anticancer agents, particularly against triple-negative breast cancer cells (MDA-MB-231). nih.govmdpi.com Compounds 3 and 4 from this series were identified as the most active against the MDA-MB-231 cell line, with IC50 values of 1.44 ± 0.97 μM and 0.73 ± 0.74 μM, respectively. mdpi.com Further investigations confirmed that these lead compounds selectively inhibited human topoisomerase I and disrupted the normal organization of the actin system, ultimately triggering apoptosis. nih.govmdpi.com It is noteworthy that these compounds displayed greater anticancer activity against MDA-MB-231 cells and a better cytotoxic profile than the reference drug, Ellipticine. mdpi.com
The inhibition of topoisomerase II has also been identified as a mechanism of action for certain carbazole-related compounds. nih.gov For instance, several derivatives of bis(2,6-dioxopiperazine) have been shown to be potent inhibitors of mammalian type II DNA topoisomerase. nih.gov The inhibitory potency of these compounds was determined through a decatenation assay, with the order of activity being ICRF-193 > ICRF-154 = ICRF-159 > MST-16. nih.gov The IC50 values for the inhibition of topoisomerase II were 2, 13, 30, and 300 μM for these compounds, respectively. nih.gov Importantly, ICRF-193, the most potent inhibitor in this series, did not inhibit topoisomerase I at concentrations up to 300 μM. nih.gov
Antimicrobial Properties and Efficacy
Carbazole and its derivatives have long been recognized for their broad-spectrum antimicrobial activities. nih.gov The lipophilic nature of many carbazole compounds is thought to facilitate their passage through the biological membranes of microorganisms, leading to growth inhibition. nih.gov
Antibacterial Activity Assessments
Studies have demonstrated the antibacterial potential of various carbazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of N-substituted carbazoles, specifically 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines (26 , 27 , and 28 ), exhibited activity against bacterial strains such as S. aureus, B. subtilis, E. coli, and P. aeruginosa. nih.gov
Research on other carbazole derivatives revealed that substitutions at the C-3 and C-6 positions resulted in better antibacterial activity compared to substitutions at the C-2 and C-7 positions. lmaleidykla.lt It was also observed that carbazoles containing iodine substitutes were more effective against Gram-positive bacteria, while those with bromine were better at inhibiting Gram-negative bacteria. lmaleidykla.lt For example, a carbazole compound with three bromine groups (3 ) was found to be more active against Escherichia coli than amoxicillin, with an activity at 31.25 μg/ml. lmaleidykla.lt
Furthermore, the newly synthesized compound 4-(4-(benzylamino)butoxy)-9H-carbazole (2 ) demonstrated efficient inhibition of Gram-positive bacterial growth. mdpi.com At a concentration of 30 µg/mL, it caused a growth inhibition of over 95%. mdpi.com This compound also showed some activity against Pseudomonas aeruginosa, with about 50% growth limitation at a concentration of 20 µg/mL. mdpi.com Isomeric fluorinated derivatives of this compound also showed effective inhibition of Gram-positive bacteria. mdpi.com
| Bacterial Strain | Compound | Activity/MIC |
| Escherichia coli | Compound 3 (-Br substituted) | Active at 31.25 μg/ml (77.4 μM) |
| Escherichia coli | Amoxicillin | Active at 62.5 μg/ml (171.1 μM) |
| Bacillus subtilis | Compounds 2a and 2b | Active at 62.5 μg/ml |
| Gram-positive strains | 4-(4-(benzylamino)butoxy)-9H-carbazole (2 ) | >95% inhibition at 30 µg/mL |
| Pseudomonas aeruginosa | 4-(4-(benzylamino)butoxy)-9H-carbazole (2 ) | ~50% inhibition at 20 µg/mL |
Comparative antibacterial activity of selected carbazole derivatives. lmaleidykla.ltmdpi.com
Antifungal Activity Assessments
The antifungal properties of carbazole derivatives have also been a subject of investigation. The aforementioned 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines (26 , 27 , and 28 ) also displayed activity against the fungal strains C. albicans and A. niger. nih.gov
In a study of isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives, significant growth inhibition of yeast and filamentous fungi was observed at a concentration of 64 µg/mL. mdpi.com Compounds 1 and 4 were particularly effective against A. flavus, causing a growth reduction of over 65%. mdpi.com C. albicans was most sensitive to compounds 2 and 7 , with their addition leading to a 60% growth inhibition. mdpi.com The parent compound, 4-(4-(benzylamino)butoxy)-9H-carbazole, also limited the growth of Aspergillus flavus by about 45% at a concentration of 60 µg/mL. mdpi.com
Antioxidant Activity Investigations
Carbazole derivatives have been explored for their antioxidant properties, which are often linked to the presence of a free hydroxyl group and the ability to scavenge free radicals. nih.govnih.gov Natural carbazoles like Carazostatin and Carbazomycin B have demonstrated notable antioxidant activity. nih.gov Carazostatin, in particular, was found to be a potent antioxidant in both homogeneous solution and liposomal systems. nih.gov Its antioxidant activity in soybean PC liposomes was even stronger than that of alpha-tocopherol. nih.gov
Synthetic carbazole derivatives have also been evaluated for their antioxidant potential. One study revealed that while some derivatives displayed weak to moderate radical scavenging properties, the introduction of cyano, bromo, and iodo substitutes did not significantly enhance these properties. lmaleidykla.lt In contrast, another study on carbazole derivatives as additives in lubricating oil found that tert-butyl carbazole derivatives were more effective antioxidants than isopropyl carbazole derivatives. researchgate.net The tert-butyl derivatives could increase the oxidation induction period of the lubricating oil by 1.91 times. researchgate.net This effect is attributed to the relatively active hydrogen on the nitrogen atom, which can combine with free radicals and terminate chain reactions. nih.gov
A study of 6-chloro-9H-carbazol derivatives showed that their scavenger activity towards DPPH free radicals was concentration-dependent, with inhibition ranging from 9.95% to 17.71%. farmaciajournal.com
Computational Approaches to Structure-Activity Relationship (SAR) Studies
In modern drug discovery, computational or in silico methodologies are indispensable tools for accelerating the identification and optimization of lead compounds. nih.gov These approaches are particularly valuable in understanding the structure-activity relationships (SAR) of novel molecular scaffolds like 2-(9H-Carbazol-9-yl)-4-methylphenol and its derivatives. By creating theoretical models and simulations, researchers can predict the biological activity and pharmacokinetic profiles of compounds before they are synthesized, saving significant time and resources. pharmainfo.inyoutube.com Key computational techniques employed in the SAR analysis of carbazole derivatives include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. nih.govmdpi.com
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. mdpi.com This method helps to elucidate the binding mode and affinity of a ligand to its target. For derivatives of this compound, docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the active site of a biological target. researchgate.net
For instance, a hypothetical docking study of this compound derivatives against a specific enzyme target could yield data on their binding affinities (docking scores) and the key amino acid residues involved in the interaction. Lower binding energy values typically suggest a more stable ligand-receptor complex and potentially higher biological activity. researchgate.net These insights are fundamental to understanding how structural modifications to the parent compound influence its binding potency.
Table 1: Representative Molecular Docking Results for this compound Derivatives
This table presents hypothetical data to illustrate the output of a typical molecular docking study.
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues |
| Compound A (Parent: this compound) | Enzyme X | -7.5 | TYR 23, SER 54, LEU 89 |
| Compound B (4-chlorophenol derivative) | Enzyme X | -8.2 | TYR 23, SER 54, PHE 92 (pi-pi stacking) |
| Compound C (4-methoxyphenol derivative) | Enzyme X | -7.9 | TYR 23, ASN 56 (H-bond), LEU 89 |
| Compound D (3,4-dimethylphenol derivative) | Enzyme X | -7.7 | LEU 89, VAL 101 (hydrophobic) |
Quantitative Structure-Activity Relationship (QSAR)
QSAR analysis involves creating mathematical models that correlate the structural properties of a series of compounds with their biological activities. nih.gov This method is used to predict the activity of new, unsynthesized compounds based on their chemical features. youtube.com For this compound derivatives, a 3D-QSAR model could be developed to understand the relationship between specific structural features and their observed biological effects. nih.gov
The process involves calculating various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be steric (related to the size and shape of the molecule), electronic (related to the distribution of electrons), or hydrophobic. nih.gov By analyzing these descriptors against the biological activity data, a predictive model can be built. Such models highlight which structural modifications are likely to enhance or diminish the desired activity. nih.gov
Table 2: Key Descriptors in a Hypothetical QSAR Model for Carbazole Derivatives
This table illustrates the types of molecular descriptors that might be used in a QSAR study and their general influence on activity.
| Descriptor | Type | Correlation with Activity | Rationale for Influence |
| LogP (Lipophilicity) | Hydrophobic | Positive | Enhanced membrane permeability and access to hydrophobic binding pockets. |
| Molecular Weight | Steric | Negative | Larger molecules may have reduced solubility or steric clashes within the binding site. |
| Dipole Moment | Electronic | Positive | Indicates charge distribution necessary for specific polar interactions with the target. |
| Topological Polar Surface Area (TPSA) | Property | Negative | High TPSA can limit cell membrane penetration. |
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
In addition to predicting biological activity, computational tools are widely used to forecast the pharmacokinetic properties of drug candidates. nih.gov ADMET analysis helps to identify potential liabilities early in the drug discovery process. For derivatives of this compound, in silico ADMET prediction can estimate properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity. nih.govmdpi.com For example, predictions might show that all derivatives have high GI absorption and are not substrates for P-glycoprotein (P-gp), an efflux pump that can reduce drug efficacy. nih.gov
Table 3: Predicted ADMET Properties for this compound Derivatives
This table provides an example of predicted pharmacokinetic properties based on computational models.
| Derivative | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | Hepatotoxic |
| Compound A | High | Yes | No | No |
| Compound B | High | Yes | Yes | No |
| Compound C | High | No | No | No |
| Compound D | High | Yes | No | No |
By integrating these computational approaches, researchers can build a comprehensive SAR profile for the this compound scaffold, guiding the rational design of new derivatives with improved potency and favorable drug-like properties.
Emerging Research Directions and Future Perspectives for 2 9h Carbazol 9 Yl 4 Methylphenol
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of carbazole (B46965) derivatives has traditionally relied on methods like the Graebe-Ullmann reaction, Bucherer carbazole synthesis, and Borsche-Drechsel cyclization. tandfonline.comnih.gov However, these classical protocols often necessitate harsh reaction conditions, such as high temperatures, and may exhibit limited tolerance to various functional groups, rendering them less sustainable by modern standards. researchgate.net Consequently, a significant research thrust is the development of greener, more efficient, and regioselective synthetic strategies. researchgate.net
Recent advancements have focused on transition metal-catalyzed reactions, which offer milder conditions and improved yields. numberanalytics.com For instance, copper-catalyzed intramolecular oxidative coupling has demonstrated high efficiency in forming the crucial C-N bond for carbazole synthesis. nih.gov Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, are also instrumental in constructing complex carbazole structures from di-halogenated precursors. nih.gov Furthermore, innovative one-pot syntheses and tandem reactions are being explored to streamline the production of carbazole derivatives, including those with quinone moieties. nih.govbohrium.com These methods, which can involve consecutive palladium-catalyzed cyclocarbonylation, desilylation, and oxidation, represent a significant step towards more atom-economical and environmentally friendly processes. nih.govbohrium.com The exploration of bimetallic nanoparticles, such as Pd-Cu immobilized on reduced graphene oxide, as catalysts for Suzuki-Miyaura cross-coupling reactions is also a promising avenue for synthesizing conjugated carbazole derivatives with high yields and catalyst recyclability. rsc.org
| Synthetic Approach | Key Features | Potential Advantages |
| Transition Metal Catalysis (Cu, Pd) | Milder reaction conditions, high yields. | Increased efficiency, broader functional group tolerance. nih.govnumberanalytics.comnih.gov |
| One-Pot/Tandem Reactions | Multiple synthetic steps in a single vessel. | Reduced waste, improved time and resource efficiency. nih.govbohrium.com |
| Bimetallic Nanoparticle Catalysis | High catalytic activity, potential for recyclability. | Sustainable and cost-effective synthesis. rsc.org |
| Green Chemistry Approaches | Use of environmentally benign solvents and reagents. | Reduced environmental impact. researchgate.netnumberanalytics.com |
Advanced Characterization Techniques for In-depth Understanding of Molecular and Electronic Properties
A thorough understanding of the molecular and electronic properties of 2-(9H-Carbazol-9-yl)-4-methylphenol is crucial for its application in advanced materials. A suite of advanced characterization techniques is employed to probe its structure-property relationships.
Spectroscopic and Thermal Analysis:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the molecular structure. rsc.orgmdpi.com Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy helps to identify the functional groups present in the molecule. researchgate.net
UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy are used to investigate the electronic and photophysical properties, such as the optical bandgap and emission characteristics. rsc.orgmdpi.com
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess the thermal stability and glass transition temperature, which are critical parameters for materials used in electronic devices. researchgate.net
Microscopy and Diffraction:
Single-crystal X-ray Diffraction provides precise information about the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov This is vital for understanding how the molecule packs in the solid state, which influences its bulk properties.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study the morphology of thin films and nanocomposites incorporating the carbazole derivative. mdpi.com
Atomic Force Microscopy (AFM) can provide topographical information at the nanoscale. mdpi.com
Electrochemical Analysis:
Cyclic Voltammetry (CV) is a key technique for determining the electrochemical properties, such as the oxidation and reduction potentials, which are essential for designing materials for electronic applications like OLEDs and solar cells. rsc.org
These advanced techniques, often used in combination, provide a comprehensive picture of the physicochemical properties of this compound, enabling researchers to correlate its structure with its performance in various applications.
Tailoring Molecular Design for Specific High-Performance Materials Applications
The versatility of the carbazole scaffold allows for its functionalization at multiple positions (2, 3, 6, 7, and 9), enabling the tuning of its electronic and photophysical properties for specific applications. mdpi.com This molecular engineering approach is central to the development of high-performance materials.
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are extensively used in OLEDs due to their excellent hole-transporting properties, high thermal stability, and tunable electronic structure. ktu.edumdpi.com By modifying the substituents on the carbazole and phenol (B47542) rings of this compound, it is possible to create materials that function as:
Host materials for phosphorescent and fluorescent emitters, facilitating efficient energy transfer. mdpi.commdpi.com
Emitting materials , particularly for blue light emission. mdpi.com
Hole-transporting layer (HTL) materials, which are crucial for efficient charge injection and transport in OLED devices. nih.gov
The performance of these materials is strongly dependent on their molecular design, which directly influences their electronic and photophysical properties. mdpi.com
Solar Cells: In the realm of photovoltaics, carbazole-based molecules are promising for use in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). mdpi.com Their electron-rich nature and high hole mobility make them suitable as:
Donors in the D-π-A (donor-π-acceptor) architecture of organic sensitizers. mdpi.com
Hole-transporting materials (HTMs) , which play a critical role in extracting and transporting positive charge carriers. mdpi.com
Sensors: The fluorescence properties of carbazole derivatives can be exploited for the development of chemical sensors. For instance, polymers containing carbazole units have been shown to exhibit fluorescence quenching in the presence of specific metal ions like Fe³⁺, making them suitable for optical sensing applications. researchgate.net
| Application | Role of Carbazole-Phenol Derivative | Key Properties to Optimize |
| OLEDs | Host, Emitter, Hole-Transport Material | High triplet energy, good charge carrier mobility, thermal stability. nih.govmdpi.commdpi.com |
| Solar Cells | Donor, Hole-Transport Material | Appropriate energy levels, high hole mobility, good film-forming properties. mdpi.com |
| Sensors | Fluorescent Probe | High fluorescence quantum yield, specific interaction with analytes. researchgate.net |
Elucidating Biological Mechanisms for Targeted Therapeutic Development
Carbazole alkaloids and their synthetic derivatives have long been recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. tandfonline.comresearchgate.netmdpi.com This has spurred research into the therapeutic potential of compounds like this compound.
The induction of cell death (apoptosis) in tumor cells is a primary strategy in cancer therapy. google.com Research is focused on identifying carbazole derivatives that can trigger this process or enhance the efficacy of existing chemotherapy and radiotherapy treatments. google.com For example, certain carbazole derivatives have shown cytotoxic activity against various cancer cell lines. researchgate.net
Furthermore, carbazole-based compounds are being investigated as inhibitors of specific enzymes. For instance, novel carbazole-chromene hybrids have been designed and synthesized as dual cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov The development of new synthetic methods for carbazole compounds is often aimed at drug discovery and the exploration of new pharmaceutical materials. nih.govbohrium.com Computational methods, such as molecular docking, are increasingly used to predict the binding affinities of these compounds to biological targets like viral proteins, guiding the synthesis of new derivatives with potential therapeutic applications, for example, against SARS-CoV-2. mdpi.com
Integration with Hybrid Systems and Nanomaterials
The integration of carbazole derivatives with nanomaterials opens up new avenues for creating advanced hybrid systems with synergistic properties. nih.gov The unique electronic and photonic properties of nanoparticles, combined with the recognition and catalytic capabilities of biomolecules or the charge-transport properties of organic molecules, can lead to novel materials for a range of applications. nih.gov
Nanocomposites: Polycarbazole and its derivatives can be combined with nanoparticles like TiO₂ or zinc to create nanocomposites. mdpi.com These materials can exhibit enhanced properties, such as improved antimicrobial activity or anticorrosive performance when deposited as films. mdpi.com The incorporation of carbon nanotubes (CNTs) into carbazole-based copolymers can dramatically alter the material's conductivity, making it suitable for applications in photocatalysis and photovoltaics. researchgate.net
Nanoparticle Synthesis: Carbazole molecules themselves can act as green reducing agents for the synthesis of fluorescent gold nanoparticles. nih.gov In this process, the carbazole derivatives can also functionalize the surface of the nanoparticles, influencing their morphology and fluorescence properties. nih.gov
Hybrid Devices: Thin films of poly(N-vinylcarbazole)-graphene oxide (PVK-GO) nanocomposites have been prepared via electrodeposition for potential use in memory devices or as conducting nanocomposites. mdpi.com The integration of carbazole-phenol compounds into such hybrid systems could lead to the development of novel sensors, bioelectronic devices, and advanced optical materials.
Challenges and Opportunities in Carbazole-Phenol Research
Despite the significant progress in the field of carbazole chemistry and its applications, several challenges and opportunities remain.
Challenges:
Improving Synthetic Efficiency and Selectivity: While new synthetic methods are emerging, there is still a need to improve the efficiency and selectivity of these reactions, particularly for large-scale production. numberanalytics.com
Developing Sustainable and Environmentally Friendly Processes: A key challenge is to move away from traditional methods that use harsh conditions and toxic reagents towards more sustainable and "green" synthetic routes. researchgate.netnumberanalytics.com
Long-term Stability of Devices: For applications in OLEDs and solar cells, the long-term operational stability of materials derived from this compound is a critical factor that requires further investigation and improvement. mdpi.com
Understanding Structure-Activity Relationships: A deeper understanding of the relationship between the molecular structure of carbazole-phenol derivatives and their biological activity is needed for the rational design of new therapeutic agents. researchgate.net
Opportunities:
Exploration of New Applications: The unique properties of carbazole-phenol compounds present opportunities for their exploration in emerging fields such as biotechnology and nanotechnology. numberanalytics.com
Development of Multifunctional Materials: There is significant potential to design and synthesize multifunctional materials that combine, for example, excellent charge-transport properties with sensing capabilities or therapeutic activity.
Advanced Computational Modeling: The use of computational tools for molecular design and for predicting material properties and biological activity will play an increasingly important role in accelerating research and development in this area. mdpi.comnih.gov
Industrial-Scale Production: As the demand for carbazole-based materials grows, there is a considerable opportunity to develop and optimize synthetic methods that are suitable for industrial production. nih.gov
Q & A
Q. What are the common synthetic routes for 2-(9H-Carbazol-9-yl)-4-methylphenol?
The synthesis of carbazole derivatives often involves Friedel-Crafts alkylation, Williamson ether synthesis, or nucleophilic substitution. For example, 4-(9H-Carbazol-9-yl)-2-methylbutan-2-ol (a related compound) was synthesized via esterification of 3-(9H-carbazol-9-yl)propanoic acid followed by Grignard addition with methylmagnesium iodide . For this compound, analogous methods may involve coupling carbazole with substituted phenols under basic conditions (e.g., K₂CO₃ in DMSO at 135°C) . Key steps include monitoring reaction progress via TLC and purification via column chromatography or crystallization.
Q. How is structural characterization performed for carbazole derivatives like this compound?
Characterization typically involves:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm for carbazole ).
- IR spectroscopy : Identification of hydroxyl (ν ~3350 cm⁻¹) and aromatic C=C (ν ~1590 cm⁻¹) stretches .
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 267 [M⁺] for ethyl 3-(9H-carbazol-9-yl)propanoate) .
- Elemental analysis : To validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. What are the primary research applications of this compound?
Carbazole derivatives are explored as:
- OLED materials : As host matrices for thermally activated delayed fluorescence (TADF) emitters due to their high triplet energy and hole-transport properties .
- Nonlinear optical (NLO) materials : Their extended π-conjugation enables applications in photonics, with computational studies predicting hyperpolarizability values (β) >100 × 10⁻³⁰ esu .
Advanced Research Questions
Q. How can computational methods optimize the design of carbazole-based materials?
Density functional theory (DFT) and time-dependent DFT (TDDFT) are used to calculate:
- HOMO-LUMO gaps : Critical for predicting charge transport (e.g., gaps <3.0 eV enhance conductivity in OLEDs) .
- Absorption spectra : Simulated UV-vis spectra (e.g., λmax ~350–400 nm for carbazole-phenothiazine hybrids) guide synthetic targeting .
- Hyperpolarizability (β) : For NLO applications, β values correlate with electron-withdrawing substituents (e.g., –CN or –NO₂ groups) .
Q. What strategies address low yields or impurities in carbazole derivative synthesis?
- Reaction optimization : Varying catalysts (e.g., AlCl₃ vs. H₂SO₄ in Friedel-Crafts reactions) or solvents (polar aprotic DMSO vs. ethers) .
- Byproduct analysis : Use GC-MS or HPLC to detect intermediates (e.g., unreacted 4-methylphenol) .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) to isolate target compounds .
Q. How do steric and electronic effects influence the photophysical properties of this compound?
- Steric hindrance : Bulky substituents (e.g., methyl groups at the 4-position) reduce aggregation-induced quenching in OLEDs .
- Electron-donating groups : The phenolic –OH group enhances hole injection in optoelectronic devices by lowering ionization potential .
- Conjugation length : Extended π-systems (e.g., carbazole-thiophene hybrids) redshift absorption/emission spectra .
Q. What experimental and computational approaches resolve contradictions in crystallographic data for carbazole derivatives?
- Single-crystal XRD : Resolve ambiguities in NMR/IR by confirming bond lengths and angles (e.g., C–N bond ~1.36 Å in carbazole) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) influencing packing .
- SHELXL refinement : Use of constraints (e.g., ISOR for thermal motion) to refine disordered structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
